2-(3,4-二氯苯基)-1,1,1,3,3,3-六氟丙醇

描述

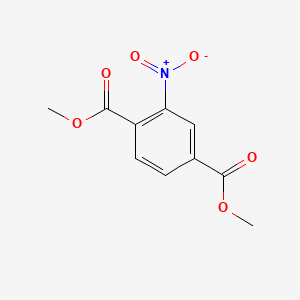

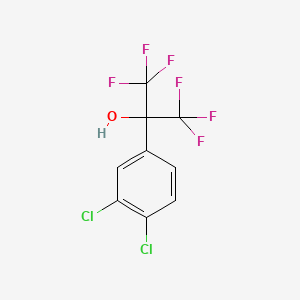

The compound "2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol" is a fluorinated organic molecule that contains both chloro and fluoro substituents on an aromatic ring, as well as a hexafluoropropanol moiety. This structure suggests potential applications in materials science and organic synthesis due to the unique properties imparted by the fluorine atoms.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated intermediates with other organic molecules. For instance, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol was achieved by reacting phenol with hexafluoroacetone, using mesitylene as a solvent and methanesulfonic acid as a catalyst . This method could potentially be adapted for the synthesis of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by substituting the phenol with a 3,4-dichlorophenol derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by strong intermolecular hydrogen bonds, as seen in the crystal structure of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which forms two-dimensional layers due to these interactions . Similarly, the structure of 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide shows significant dihedral angles between the aromatic rings and the acetamide group, indicating that the presence of halogen atoms can influence the overall molecular conformation .

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. For example, the base-promoted reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene provides access to various β-substituted-trifluoromethyl-ethenes . This suggests that the hexafluoropropanol moiety in the compound of interest could also undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. Fluorine imparts high electronegativity, chemical resistance, and unique intermolecular interactions. For instance, the ordered porous films based on fluorinated polyimide derived from hexafluoropropane dianhydride exhibit good solubility and hydrophilicity . These properties are indicative of the potential behavior of 2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in various environments and could guide its applications in material science or as an intermediate in organic synthesis.

科学研究应用

代谢途径和毒性研究

对相关氯苯基化合物的研究揭示了它们在各种生物系统中的代谢途径和潜在毒性。例如,对雌性大鼠体内procymidone衍生物代谢的研究表明,这类化合物经历了广泛的代谢,涉及水解、去烷基化和氧化,其中水解产物是主要代谢物(Tarui et al., 2009)。这表明氯苯基化合物在生物体内可能有复杂的代谢命运,包括2-(3,4-二氯苯基)-1,1,1,3,3,3-六氟丙醇。

环境影响和生物富集

氯酚类化合物,包括与2-(3,4-二氯苯基)-1,1,1,3,3,3-六氟丙醇结构相关的化合物,已被研究其在环境中的持久性和生物富集潜力。一项关于2,4-二氯苯氧乙酸在蓝鳍鲈鱼体内命运的研究提出了一条代谢途径,该化合物被代谢为二氯苯酚和结合物,表明了这类化合物的环境转化和生物富集潜力(Barnekow et al., 2001)。

内分泌干扰潜力

一些氯苯基化合物已被研究其内分泌干扰效应。例如,对2,4-二氯苯酚的评估显示其作为环境内分泌干扰物的潜力,以剂量依赖的方式影响水生生物的性激素和毒理终点(Zhang et al., 2008)。这引发了对类似结构化合物如2-(3,4-二氯苯基)-1,1,1,3,3,3-六氟丙醇的潜在内分泌干扰效应的疑问。

抗原虫活性

氯苯基化合物也被探索其药用性质,如抗原虫活性。合成和评价包含氯苯基团的2,5-双(4-胍基苯基)呋喃类化合物已显示出对Trypanosoma rhodesiense的显著活性,表明氯苯基化合物在治疗原虫感染中可能有潜在的治疗应用(Das & Boykin, 1977)。

安全和危害

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.

未来方向

This involves looking at current research on the compound and identifying areas where further research is needed. It could include potential new synthesis methods, applications, or investigations into the compound’s properties.

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F6O/c10-5-2-1-4(3-6(5)11)7(18,8(12,13)14)9(15,16)17/h1-3,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCWOKZXPBZZBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2070180 | |

| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dichlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

CAS RN |

65072-48-2 | |

| Record name | 3,4-Dichloro-α,α-bis(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65072-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3,4-dichloro-alpha,alpha-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065072482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3,4-dichloro-.alpha.,.alpha.-bis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichloro-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2070180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)